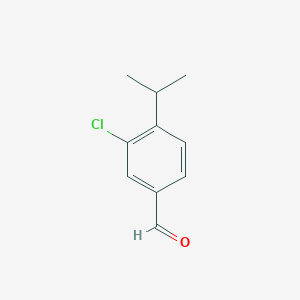
3-Chloro-4-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11ClO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an isopropyl group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylbenzaldehyde can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-chloro-4-isopropylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 3-Chloro-4-isopropylbenzoic acid.
Reduction: 3-Chloro-4-isopropylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and fragrances.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The presence of the chlorine and isopropyl groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
- 4-Chloro-3-isopropylbenzaldehyde
- 3-Chloro-4-methylbenzaldehyde
- 4-Chloro-3-methylbenzaldehyde
Comparison: 3-Chloro-4-isopropylbenzaldehyde is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and the types of reactions it undergoes compared to other similar compounds. For example, the steric hindrance provided by the isopropyl group can affect the rate and outcome of nucleophilic substitution reactions.
Properties
CAS No. |
40891-34-7 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-chloro-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-7H,1-2H3 |
InChI Key |
SPLVTKZORDUZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















